ML-Peptide Exhibits 20-Fold Selectivity for PACE4 Over Furin vs. Broad-Spectrum PC Inhibitors
The ML-peptide was identified from a partial combinatorial library screen and demonstrated a 20-fold selectivity for inhibiting PACE4 compared to furin [1]. In contrast, broad-spectrum inhibitors such as hexa-D-arginine (D6R) or the peptide chloromethyl ketone decanoyl-Arg-Val-Lys-Arg-CMK inhibit both PACE4 and furin with similar potency, failing to discriminate between these structurally related enzymes [2]. This selectivity profile is essential for dissecting PACE4-specific biology without confounding furin-mediated effects.
| Evidence Dimension | Selectivity Ratio (PACE4 / furin Ki) |
|---|---|
| Target Compound Data | 20-fold selectivity (Ki_PACE4 = 22 nM; Ki_furin ≈ 440 nM, inferred from selectivity factor) |
| Comparator Or Baseline | Broad-spectrum PC inhibitors: hexa-D-arginine (D6R) and decanoyl-RVKR-CMK exhibit ~1-fold selectivity (non-selective) for PACE4 over furin |
| Quantified Difference | ML-peptide provides 20-fold discrimination vs. baseline of no discrimination |
| Conditions | In vitro enzymatic inhibition assays using recombinant PACE4 and furin, measured via fluorogenic substrate cleavage |
Why This Matters
Procurement of ML-peptide is essential for experiments requiring attribution of functional outcomes to PACE4 rather than to furin or other proprotein convertases.
- [1] Levesque C, Fugère M, Kwiatkowska A, et al. The Multi-Leu peptide inhibitor discriminates between PACE4 and furin and exhibits antiproliferative effects on prostate cancer cells. J Med Chem. 2012;55(23):10501-10511. PMID: 23126600. View Source
- [2] Couture F, D'Anjou F, Day R. On the cutting edge of proprotein convertase pharmacology: from molecular concepts to clinical applications. Biomol Concepts. 2011;2(5):421-438. PMID: 25962041. View Source
